molecular formula C23H24N4O5 B12165345 methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12165345
M. Wt: 436.5 g/mol
InChI Key: ONPHLACNVWZLGT-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core. The molecule incorporates a 2,3-dimethoxyphenyl substituent at position 4 of the tetrahydroimidazopyridine ring and a methyl benzoate group at position 5 via a carboxamido linker.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 2-[[4-(2,3-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N4O5/c1-30-18-10-6-8-15(21(18)31-2)20-19-17(24-13-25-19)11-12-27(20)23(29)26-16-9-5-4-7-14(16)22(28)32-3/h4-10,13,20H,11-12H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

ONPHLACNVWZLGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[4,5-c]pyridine core, which can be synthesized through a cyclization reaction involving a suitable diamine and a diketone. The 2,3-dimethoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core or the benzoate ester. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could be valuable in the treatment of various diseases.

Industry

In industry, this compound might find applications in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile candidate for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazo[4,5-c]pyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

1-[[4-(Dimethylamino)-3-Methylphenyl]Methyl]-5-(2,2-Diphenylacetyl)-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-c]Pyridine-6-Carboxylic Acid

  • Core Structure : Shares the imidazo[4,5-c]pyridine backbone but differs in substituents.
  • Key Modifications: A dimethylamino-methylphenyl group at position 1. A diphenylacetyl group at position 4. A carboxylic acid at position 6 instead of a benzoate ester.
  • The diphenylacetyl group may confer distinct steric and electronic interactions with hydrophobic binding pockets .

Methyl 4,5,6,7-Tetrahydro-3H-Imidazo[4,5-c]Pyridine-4-Carboxylate Dihydrochloride

  • Core Structure : Identical imidazo[4,5-c]pyridine framework.
  • Key Modifications :
    • A methyl ester at position 4 (vs. position 5 in the target compound).
    • Lack of the 2,3-dimethoxyphenyl and benzoate substituents.
  • Implications : The positional isomerism of the ester group and absence of aromatic substituents likely reduce binding affinity to targets requiring extended π-π interactions. The dihydrochloride salt form improves aqueous solubility compared to the free base form of the target compound .

Analogues with Divergent Heterocyclic Cores

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

  • Core Structure : Imidazo[1,2-a]pyridine, a positional isomer of the target’s imidazo[4,5-c]pyridine.
  • Key Modifications: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects. Diethyl ester substituents at positions 5 and 5.
  • Implications : The imidazo[1,2-a]pyridine core alters the molecule’s conformational flexibility and hydrogen-bonding topology. The nitro group may confer redox activity or metabolic instability compared to the target’s methoxy groups .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 1-[[4-(Dimethylamino)-3-Methylphenyl]Methyl]-... () Methyl 4-Carboxylate Dihydrochloride () Diethyl 8-Cyano-... ()
Core Structure Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Imidazo[1,2-a]pyridine
Key Substituents 2,3-Dimethoxyphenyl; methyl benzoate Diphenylacetyl; carboxylic acid Methyl ester Nitrophenyl; cyano; diethyl esters
Polarity Moderate (ester and carboxamide) High (carboxylic acid) Moderate (ester; salt form) Low (nitro, cyano)
Solubility Likely low (free base) Moderate (acidic group) High (dihydrochloride salt) Very low (lipophilic substituents)
Synthetic Complexity High (multiple aromatic and linker groups) Moderate Low High (one-pot synthesis described)

Biological Activity

Methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H24N4O5
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 1071914-18-5

The compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound interacts with various receptors that modulate physiological responses related to pain and inflammation.

Antiinflammatory Activity

Recent studies have indicated that derivatives of imidazopyridine compounds can exhibit anti-inflammatory properties. For instance, related compounds have shown significant inhibition of prostaglandin E2 (PGE2) induced TNFα reduction in human whole blood assays. The IC50 values for these compounds have been reported as low as 123 nM, indicating potent activity against inflammatory mediators .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer types. Research has shown that similar benzamide derivatives can inhibit cancer cell growth through mechanisms involving downregulation of critical proteins such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Research Findings and Case Studies

  • Case Study on Inflammation :
    • A study assessed the efficacy of a structurally similar compound in a monoiodoacetic acid (MIA) pain model. The results indicated significant pain relief comparable to traditional NSAIDs like diclofenac, highlighting the therapeutic potential of this class of compounds in managing inflammatory pain .
  • Anticancer Mechanisms :
    • In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 ValueReference
Anti-inflammatoryInhibition of PGE2-induced TNFα reduction123 nM
AnticancerInhibition of DHFRVaries by cell type
Pain reliefComparable efficacy to NSAIDsNot specified

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